molecular formula C8H4F6 B12452752 1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene

1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene

Cat. No.: B12452752
M. Wt: 214.11 g/mol
InChI Key: GAEKJOSZHZMDIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a fluorinated benzene derivative with a trifluoroethylating agent under controlled conditions . The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents can be used under acidic conditions.

    Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoroethyl group can yield trifluoroacetic acid, while reduction can produce trifluoroethanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene is unique due to the combination of trifluoroethyl and trifluorobenzene moieties in a single molecule. This unique structure imparts distinct chemical properties, such as high electronegativity and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H4F6

Molecular Weight

214.11 g/mol

IUPAC Name

1,2,5-trifluoro-3-(2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C8H4F6/c9-5-1-4(3-8(12,13)14)7(11)6(10)2-5/h1-2H,3H2

InChI Key

GAEKJOSZHZMDIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC(F)(F)F)F)F)F

Origin of Product

United States

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